N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide typically involves the following steps:
Benzimidazole Synthesis: The starting material, 1-methyl-1H-benzimidazole, is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole ring is then alkylated using ethyl bromide to introduce the ethyl group, forming 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine.
Amide Formation: The resulting amine is reacted with butanoyl chloride in the presence of a base (e.g., triethylamine) to form the desired amide, this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can yield oxo derivatives, which may have different biological activities.
Reduction Products: Reduced forms of the compound can exhibit altered chemical and physical properties.
Substitution Products:
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide is similar to other benzimidazole derivatives, such as 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine and 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-nitrobenzylidene)ethanamine. it is unique in its structure and potential applications. The presence of the butanamide group distinguishes it from other benzimidazole derivatives, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-3-6-14(18)15-10-9-13-16-11-7-4-5-8-12(11)17(13)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZCJCACUUPACW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=NC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.